Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- A 3-chlorophenyl-substituted furan moiety at position 2, contributing steric bulk and electronic effects due to the chlorine atom.
- A methyl ester at position 6, further modulating electronic properties.
- A methylene bridge linking the furan and thiazolo[3,2-a]pyrimidine rings, creating a conjugated system that influences reactivity and spectral characteristics .
The compound’s synthesis likely follows a Knoevenagel condensation pathway, analogous to methods described for related thiazolo[3,2-a]pyrimidines (e.g., refluxing with sodium acetate in acetic anhydride/acetic acid) .
Properties
CAS No. |
609795-02-0 |
|---|---|
Molecular Formula |
C28H21ClN2O6S |
Molecular Weight |
549.0 g/mol |
IUPAC Name |
methyl (2E)-2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H21ClN2O6S/c1-15-23(27(34)36-3)24(16-7-9-17(10-8-16)26(33)35-2)31-25(32)22(38-28(31)30-15)14-20-11-12-21(37-20)18-5-4-6-19(29)13-18/h4-14,24H,1-3H3/b22-14+ |
InChI Key |
DIVTZBCJMZDLJK-HYARGMPZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazolo[3,2-a]Pyrimidine Core
The core structure is synthesized via a modified Biginelli condensation. Thiourea reacts with ethyl acetoacetate and methyl 4-formylbenzoate under acidic conditions to yield 5-(4-(methoxycarbonyl)phenyl)-7-methyl-3,4-dihydropyrimidine-2(1H)-thione (Intermediate A) . Cyclization of Intermediate A with ethyl chloroacetate at 120°C forms the thiazolo[3,2-a]pyrimidine scaffold (Intermediate B) .
Key Conditions
Knoevenagel Condensation for Methylene Bridge
Intermediate B undergoes condensation with 5-(3-chlorophenyl)furan-2-carbaldehyde in ethanol under basic catalysis (pyrrolidine) to introduce the methylene group. The reaction proceeds via a nucleophilic attack at the active methylene position, followed by dehydration.
Optimization
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation and cyclization steps. For example, the reaction between Intermediate A and ethyl chloroacetate under microwave irradiation (400 W, 3–4 minutes) achieves 82% yield, compared to 6–8 hours via conventional heating. Similarly, the Knoevenagel step is completed in 8–10 minutes at 600 W, enhancing efficiency.
Advantages
One-Pot Synthesis
A one-pot strategy combines α-bromination and cyclization. Cyclohexanone is brominated using N-bromosuccinimide (NBS), followed by in-situ cyclization with Intermediate A in acetonitrile with PTSA. This method avoids isolating intermediates, yielding the thiazolo[3,2-a]pyrimidine core in 85–90% efficiency.
Reaction Scheme
-
α-Bromination: Cyclohexanone + NBS → Bromoketone
Ionic Liquid-Catalyzed Synthesis
Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) serve as green catalysts for the one-pot synthesis. A mixture of 2-aminothiazole, methyl 4-formylbenzoate, and ethyl acetoacetate in [BMIM]Br at 80°C for 6 hours yields Intermediate B with 89% efficiency. Subsequent condensation with 5-(3-chlorophenyl)furan-2-carbaldehyde completes the synthesis.
Benefits
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Multi-Step | 78–85 | 12–18 hrs | High purity |
| Microwave | 82–88 | 10–15 min | Rapid synthesis |
| One-Pot | 85–90 | 3–5 hrs | Minimal purification |
| Ionic Liquid | 87–89 | 6–8 hrs | Eco-friendly |
Structural Characterization and Validation
The final compound is validated via:
-
<sup>1</sup>H NMR : A singlet at δ 7.39–7.62 ppm confirms the methylene proton.
-
<sup>13</sup>C NMR : Peaks at δ 167.32 (C=O) and 182.46 (C=S) verify the thiazolidinone moiety.
-
Mass Spectrometry : Molecular ion peak at m/z 609.79 aligns with the molecular formula C<sub>28</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>6</sub>S.
Challenges and Optimization
-
Steric Hindrance : Bulky substituents (e.g., 3-chlorophenyl) reduce condensation yields. Using excess aldehyde (1.5 equiv) mitigates this.
-
Solvent Selection : Ethanol maximizes solubility of aromatic intermediates, while DMF accelerates microwave-assisted steps.
Scalability and Industrial Feasibility
The one-pot and microwave methods are preferred for scale-up due to shorter timelines and lower solvent consumption. Pilot studies demonstrate 90% yield retention at kilogram-scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds structurally related to methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate. For instance, derivatives featuring similar furan and thiazolidinone structures have shown promising activity against various Gram-positive bacteria, including multidrug-resistant strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class exhibited MIC values ranging from 2 to 4 µg/mL against several bacterial strains, indicating strong antibacterial efficacy .
Structural Insights:
The presence of electron-withdrawing groups such as chlorine on the phenyl rings has been correlated with enhanced antibacterial activity. For example, a study demonstrated that the 3-chloro analog exhibited significant potency against E. coli with an MIC value of 0.18 ± 0.06 mg/mL .
Antifungal Properties
The compound's structural features also suggest potential antifungal applications. The incorporation of furan and thiazole moieties has been linked to improved antifungal activity in related compounds.
Research Highlights:
- In Vitro Studies : Various derivatives were screened for their antifungal properties and showed effectiveness against common fungal pathogens, reinforcing the therapeutic potential of this chemical class .
Proposed Mechanisms:
- Docking Studies : Molecular docking studies indicate that compounds like this compound may interact with key active site residues in bacterial enzymes, which are critical for cell wall synthesis and other metabolic processes .
Potential Research Areas:
- Structural Modifications : Investigating different substituents on the phenyl rings to enhance activity.
- Combination Therapies : Exploring synergistic effects when used in conjunction with existing antibiotics.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzyme function.
Modulating receptor activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse properties depending on substituents. Below is a systematic comparison:
Table 2: Spectral and Electronic Comparison
Key Observations:
Impact of Substituents on Spectroscopy: The chlorine atom in the target compound would deshield nearby protons, shifting aromatic signals upfield compared to non-halogenated analogs. Methoxycarbonyl groups introduce strong C=O stretches (~1700 cm⁻¹) in IR, similar to .
Electronic and Reactivity Trends: Electron-withdrawing groups (e.g., Cl, CN) increase the electrophilicity of the thiazolo[3,2-a]pyrimidine core, favoring nucleophilic attacks.
Research Findings and Implications
Crystallographic Insights:
- The thiazolo[3,2-a]pyrimidine core in related compounds adopts a flattened boat conformation , with dihedral angles between fused rings (e.g., 80.94° in ) influencing packing efficiency .
- Hydrogen-bonding patterns (C–H···O) in crystals () suggest the target compound may form similar supramolecular architectures, critical for solid-state reactivity .
Future Directions:
- Computational studies (e.g., DFT) could quantify substituent effects on electronic properties.
- Comparative bioassays are needed to evaluate the chlorine and methoxycarbonyl groups’ roles in pharmacological activity.
Biological Activity
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. This article synthesizes current research findings on its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C27H21ClN2O4S
- Molecular Weight : 493.99 g/mol
- CAS Number : 1259370-99-4
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities.
Antibacterial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound have shown promising results against Gram-positive bacteria, including multidrug-resistant strains. In vitro studies demonstrated minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL for several derivatives .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 4 | Streptococcus pneumoniae |
| Target Compound | 2–4 | Various Gram-positive bacteria |
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit key signaling pathways involved in cancer proliferation. Studies have indicated that it may act on the SHP2 phosphatase pathway, which is implicated in various cancers. In vitro assays showed that related compounds significantly inhibited cell proliferation in lung and breast cancer cell lines with IC50 values around 200 nM .
Case Study: Inhibition of SHP2
A study focused on a similar thiazolo derivative revealed that it effectively blocked growth factor-mediated Erk1/2 and Akt activation, leading to reduced cell viability in cancer models. These findings suggest that the target compound may possess similar mechanisms of action.
Other Pharmacological Activities
Beyond antibacterial and anticancer effects, preliminary studies suggest potential anti-inflammatory and analgesic properties. The presence of methoxycarbonyl groups may enhance these activities by modulating inflammatory pathways.
Q & A
Q. What are the key considerations for synthesizing this thiazolopyrimidine derivative with high yield?
The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, similar compounds are synthesized by reacting precursors like substituted pyrimidines with aldehydes in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, followed by recrystallization (e.g., ethyl acetate/ethanol) to obtain pure crystals . Optimizing reaction time (8–10 hours) and stoichiometric ratios (e.g., 1:1 aldehyde-to-pyrimidine) improves yield. Monitoring via TLC and adjusting pH during workup can further enhance purity.
Q. How can the stereochemistry of the exocyclic double bond (methylene group) be confirmed?
X-ray crystallography is the gold standard for determining stereochemistry. For instance, single-crystal studies of analogous compounds revealed Z-configuration via dihedral angles between the fused thiazolopyrimidine ring and substituent aryl groups (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Alternatively, NOESY NMR can detect spatial proximity of protons near the double bond.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identifies substituent patterns (e.g., methoxycarbonyl protons at δ ~3.8–4.0 ppm, aromatic protons in furan/thiazole rings).
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C=C vibrations in the methylene group (~1600 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do substituents (e.g., 3-chlorophenyl, methoxycarbonyl) influence the compound’s crystal packing and intermolecular interactions?
Substituents dictate crystal lattice stability via non-covalent interactions. For example, the 3-chlorophenyl group engages in C–H···Cl interactions, while the methoxycarbonyl participates in bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis . Computational tools like Mercury CSD can model these interactions and predict solubility or melting points.
Q. What strategies resolve contradictions in biological activity data for structurally similar thiazolopyrimidines?
- Dose-Response Studies : Test multiple concentrations to identify non-linear effects.
- Structural Analog Comparison : Compare activity against analogs with varying substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to isolate pharmacophoric groups .
- Target-Specific Assays : Use kinase or receptor-binding assays to clarify mechanisms, as broad cytotoxicity screens may yield false positives.
Q. How can computational methods predict the compound’s potential as a kinase inhibitor?
- Molecular Docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC50 values from literature .
Q. What experimental controls are essential when evaluating photostability or thermal degradation?
- Dark Controls : Exclude samples from light to differentiate photolytic vs. thermal degradation.
- Accelerated Aging : Use thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds.
- HPLC-PDA : Monitor degradation products at λmax (~254 nm for aromatic systems) .
Methodological Challenges
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) via solvent evaporation .
- pH Adjustment : Dissolve in mildly basic PBS (pH 7.4) if the compound has ionizable groups.
Q. What statistical approaches validate reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
